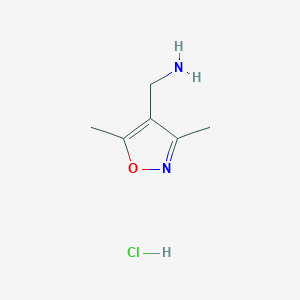

3-Chloro-2-methyl-4-nitrophenol

Overview

Description

3-Chloro-2-methyl-4-nitrophenol is a derivative of nitrophenol . Nitrophenols are widely used as important building blocks for the synthesis of dyes, drugs, explosives, and pesticides .

Synthesis Analysis

The synthesis of nitrophenols can be complicated due to the superposition of several vibrations due to fundamentals and substituents . The nitro group will go to para, since R− groups are weakly activating/orthopara directing, whereas −OH is strongly activating .Molecular Structure Analysis

The FTIR and FT-Raman spectra of 3-methyl-4-nitrophenol have been recorded and a complete vibrational assignment and analysis of the fundamental modes of the compound have been carried out . The calculated HOMO and LUMO energies show that the charge transfers occur within the molecule .Chemical Reactions Analysis

The degradation of nitrophenols by microbes is an easily available and cost-effective treatment . For example, Burkholderia sp. strain SJ98 can efficiently degrade all three compounds, thereby decreasing the concentration of nitrophenol .Physical and Chemical Properties Analysis

Nitrophenols are expected to be highly soluble in water. They also have low vapor pressures, and therefore, low potential for long-range atmospheric transport . 2-Nitrophenol is a light yellow, aromatic solid; 3- and 4-nitrophenol are colorless to pale yellow solids .Scientific Research Applications

Environmental Decontamination

3-Chloro-2-methyl-4-nitrophenol, as a breakdown product of organophosphate insecticides like fenitrothion, is highly toxic. Studies have shown that certain bacteria, such as Ralstonia sp. SJ98, can degrade this compound, indicating its potential for environmental bioremediation and decontamination. This bacterium utilizes this compound as a carbon and energy source, indicating its role in environmental cleansing processes (Bhushan et al., 2000).

Water Treatment and Environmental Pollution Monitoring

Various phenolic compounds, including this compound, have been studied for their presence and degradation in water and industrial effluents. The development of methods for the detection and analysis of these compounds in water sources is crucial for environmental monitoring and pollution control. The use of polymeric liquid-solid extraction cartridges has been explored for this purpose (Castillo et al., 1997).

Advanced Oxidation Processes

Advanced Oxidation Processes (AOPs) have been studied for the efficient degradation of this compound and similar compounds. These processes are significant in treating waste containing these toxic compounds, offering an effective method for environmental management and pollution reduction (Saritha et al., 2007).

Chemical Synthesis

This compound is also involved in chemical synthesis processes. Its derivatives and related compounds have been synthesized and studied for various applications, including corrosion inhibition, indicating its relevance in industrial chemistry and materials science (Pandey et al., 2017).

Graphene Adsorption Studies

The compound's interaction with novel materials like graphene has been studied, particularly for adsorption characteristics. These studies are vital for developing new methods of environmental decontamination and understanding the interaction between organic pollutants and advanced materials (Mehrizad & Gharbani, 2014).

Mechanism of Action

Target of Action

The primary target of 3-Chloro-2-methyl-4-nitrophenol (3M4NP) is the aromatic ring of the compound itself. The compound undergoes a series of reactions involving various enzymes, which are responsible for its degradation .

Mode of Action

The mode of action of 3M4NP involves a series of biochemical reactions. The compound is first converted to methyl-1,4-benzoquinone (MBQ) by a two-component FAD-dependent monooxygenase, PnpA . This enzyme exhibits a Km value of 20.3 ± 2.54 μM for 3M4NP . The MBQ is then reduced to methylhydroquinone (MHQ) by a 1,4-benzoquinone reductase, PnpB .

Biochemical Pathways

The degradation of 3M4NP is carried out through a series of biochemical pathways. The compound is first converted to MBQ and then to MHQ. The enzymes PnpCD, PnpE, and PnpF are likely involved in the lower pathway of 3M4NP catabolism . These enzymes catalyze the sequential conversion of MHQ .

Pharmacokinetics

It is known that the compound is highly toxic and can cause serious environmental issues . The compound is resistant to microbial degradation due to the simultaneous existence of electron-withdrawing chlorine and nitro groups on the aromatic ring .

Result of Action

The result of the action of 3M4NP is its degradation into less harmful compounds. The degradation process involves the conversion of 3M4NP to MBQ and then to MHQ, which are less toxic than the parent compound .

Action Environment

The action of 3M4NP is influenced by various environmental factors. For instance, the degradation of 3M4NP is accelerated in the presence of certain bacterial strains, such as Burkholderia sp. strain SJ98 . This strain has the ability to degrade 3M4NP and shows positive chemotaxis towards the compound .

Safety and Hazards

Future Directions

The long-term use of nitrophenols has released these chemicals to the environment, where they continually show up at levels from less than 1 nanogram to more than 1 microgram per litre . Various researchers from many countries have thus been prompted to investigate decontamination methods that would be effective on such chemicals .

Biochemical Analysis

Biochemical Properties

3-Chloro-2-methyl-4-nitrophenol is involved in biochemical reactions. It has been reported that several strains can grow on 3-methyl-4-nitrophenol (3M4NP), the primary breakdown product of the excessively used insecticide fenitrothion . The microbial degradation of 3M4NP at molecular and biochemical levels involves enzymes such as PNP 4-monooxygenase (PnpA) and a 1,4-benzoquinone reductase (PnpB) . These enzymes interact with 3M4NP and catalyze its conversion to other compounds .

Cellular Effects

It is known that nitroaromatic compounds can have serious health effects on humans and animals as they are endocrine-disrupting chemicals .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with enzymes. PnpA is able to catalyze the monooxygenation of 3M4NP to methyl-1,4-benzoquinone (MBQ) and PnpB catalyzes the reduction of MBQ to methylhydroquinone (MHQ) . These reactions indicate that this compound can influence enzyme activity and gene expression .

Temporal Effects in Laboratory Settings

It has been observed that there is accelerated degradation of all nitrophenols in inoculated treatments compared to the un-inoculated treatments .

Dosage Effects in Animal Models

It is known that nitroaromatic compounds can have toxic effects at high doses .

Metabolic Pathways

It has been reported that the enzymes involved in para-nitrophenol (PNP) and 2-chloro-4-nitrophenol (2C4NP) catabolism were also likely responsible for 3M4NP degradation .

Transport and Distribution

It is known that nitroaromatic compounds are highly water-soluble .

Subcellular Localization

It is known that nitroaromatic compounds can have a high dipole moment, which may influence their localization within the cell .

Properties

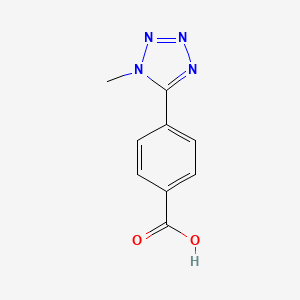

IUPAC Name |

3-chloro-2-methyl-4-nitrophenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNO3/c1-4-6(10)3-2-5(7(4)8)9(11)12/h2-3,10H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBQDMPDIVOKUFW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1Cl)[N+](=O)[O-])O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501304763 | |

| Record name | 3-Chloro-2-methyl-4-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501304763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55289-28-6 | |

| Record name | 3-Chloro-2-methyl-4-nitrophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55289-28-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chloro-2-methyl-4-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501304763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(2-Pyridinyl)ethyl]benzamide](/img/structure/B3060529.png)

![1-Methoxy-4-[(phenylsulfanyl)methyl]benzene](/img/structure/B3060533.png)